REACTION_CXSMILES
|
[O:1]([C:8]1[CH:9]=[C:10]([CH:13]=[CH:14][CH:15]=1)[CH2:11]Cl)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[O:16]([C:23]1[CH:24]=[C:25]([CH:29]=[CH:30][CH:31]=1)[CH:26](Cl)[Cl:27])[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1.[O:32]([C:39]1[CH:40]=[C:41]([C:45](Cl)([Cl:47])[Cl:46])[CH:42]=[CH:43][CH:44]=1)[C:33]1[CH:38]=[CH:37][CH:36]=[CH:35][CH:34]=1>>[O:1]([C:8]1[CH:9]=[C:10]([CH3:11])[CH:13]=[CH:14][CH:15]=1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1.[O:16]([C:23]1[CH:24]=[C:25]([CH:29]=[CH:30][CH:31]=1)[CH2:26][Cl:27])[C:17]1[CH:18]=[CH:19][CH:20]=[CH:21][CH:22]=1.[O:32]([C:39]1[CH:40]=[C:41]([CH:42]=[CH:43][CH:44]=1)[CH:45]([Cl:46])[Cl:47])[C:33]1[CH:34]=[CH:35][CH:36]=[CH:37][CH:38]=1
|
Name
|
N-diethyleneoxy-2-benzothiazolyl sulfenamide
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O(C1=CC=CC=C1)C=1C=C(CCl)C=CC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O(C1=CC=CC=C1)C=1C=C(C(Cl)Cl)C=CC1
|
Name
|
m-phenoxyphenyl trichloromethane
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O(C1=CC=CC=C1)C=1C=C(C=CC1)C(Cl)(Cl)Cl
|
Name
|
nuclear-chlorinated products
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
sulfenamide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
O(C1=CC=CC=C1)C=1C=C(C=CC1)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 41% |
Name
|
|
Type
|
product
|
Smiles
|
O(C1=CC=CC=C1)C=1C=C(CCl)C=CC1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 45.7% |
Name
|
|
Type
|
product
|
Smiles
|
O(C1=CC=CC=C1)C=1C=C(C(Cl)Cl)C=CC1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 12.1% |
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 1.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[O:1]([C:8]1[CH:9]=[C:10]([CH:13]=[CH:14][CH:15]=1)[CH2:11]Cl)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[O:16]([C:23]1[CH:24]=[C:25]([CH:29]=[CH:30][CH:31]=1)[CH:26](Cl)[Cl:27])[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1.[O:32]([C:39]1[CH:40]=[C:41]([C:45](Cl)([Cl:47])[Cl:46])[CH:42]=[CH:43][CH:44]=1)[C:33]1[CH:38]=[CH:37][CH:36]=[CH:35][CH:34]=1>>[O:1]([C:8]1[CH:9]=[C:10]([CH3:11])[CH:13]=[CH:14][CH:15]=1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1.[O:16]([C:23]1[CH:24]=[C:25]([CH:29]=[CH:30][CH:31]=1)[CH2:26][Cl:27])[C:17]1[CH:18]=[CH:19][CH:20]=[CH:21][CH:22]=1.[O:32]([C:39]1[CH:40]=[C:41]([CH:42]=[CH:43][CH:44]=1)[CH:45]([Cl:46])[Cl:47])[C:33]1[CH:34]=[CH:35][CH:36]=[CH:37][CH:38]=1
|
Name
|
N-diethyleneoxy-2-benzothiazolyl sulfenamide
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O(C1=CC=CC=C1)C=1C=C(CCl)C=CC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O(C1=CC=CC=C1)C=1C=C(C(Cl)Cl)C=CC1
|
Name
|
m-phenoxyphenyl trichloromethane
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O(C1=CC=CC=C1)C=1C=C(C=CC1)C(Cl)(Cl)Cl
|
Name
|
nuclear-chlorinated products
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
sulfenamide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
O(C1=CC=CC=C1)C=1C=C(C=CC1)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 41% |
Name
|
|
Type
|
product
|
Smiles
|
O(C1=CC=CC=C1)C=1C=C(CCl)C=CC1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 45.7% |
Name
|
|
Type
|
product
|
Smiles
|
O(C1=CC=CC=C1)C=1C=C(C(Cl)Cl)C=CC1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 12.1% |
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 1.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[O:1]([C:8]1[CH:9]=[C:10]([CH:13]=[CH:14][CH:15]=1)[CH2:11]Cl)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[O:16]([C:23]1[CH:24]=[C:25]([CH:29]=[CH:30][CH:31]=1)[CH:26](Cl)[Cl:27])[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1.[O:32]([C:39]1[CH:40]=[C:41]([C:45](Cl)([Cl:47])[Cl:46])[CH:42]=[CH:43][CH:44]=1)[C:33]1[CH:38]=[CH:37][CH:36]=[CH:35][CH:34]=1>>[O:1]([C:8]1[CH:9]=[C:10]([CH3:11])[CH:13]=[CH:14][CH:15]=1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1.[O:16]([C:23]1[CH:24]=[C:25]([CH:29]=[CH:30][CH:31]=1)[CH2:26][Cl:27])[C:17]1[CH:18]=[CH:19][CH:20]=[CH:21][CH:22]=1.[O:32]([C:39]1[CH:40]=[C:41]([CH:42]=[CH:43][CH:44]=1)[CH:45]([Cl:46])[Cl:47])[C:33]1[CH:34]=[CH:35][CH:36]=[CH:37][CH:38]=1
|
Name
|
N-diethyleneoxy-2-benzothiazolyl sulfenamide
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O(C1=CC=CC=C1)C=1C=C(CCl)C=CC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O(C1=CC=CC=C1)C=1C=C(C(Cl)Cl)C=CC1
|
Name
|
m-phenoxyphenyl trichloromethane
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O(C1=CC=CC=C1)C=1C=C(C=CC1)C(Cl)(Cl)Cl
|
Name
|
nuclear-chlorinated products
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
sulfenamide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
O(C1=CC=CC=C1)C=1C=C(C=CC1)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 41% |
Name
|
|
Type
|
product
|
Smiles
|
O(C1=CC=CC=C1)C=1C=C(CCl)C=CC1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 45.7% |
Name
|
|
Type
|
product
|
Smiles
|
O(C1=CC=CC=C1)C=1C=C(C(Cl)Cl)C=CC1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 12.1% |
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 1.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |